molecular formula C21H24N4O3S B12208142 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B12208142
M. Wt: 412.5 g/mol
InChI Key: JBWCHOKGWIJYPQ-PDGQHHTCSA-N
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Description

2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps. One common approach includes the condensation of a thiazolidine-2,4-dione derivative with a benzaldehyde derivative under basic conditions to form the benzylidene-thiazolidine intermediate. This intermediate is then reacted with an imidazole derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C21H24N4O3S/c1-15(2)17-6-4-16(5-7-17)12-18-20(27)25(21(28)29-18)13-19(26)23-8-3-10-24-11-9-22-14-24/h4-7,9,11-12,14-15H,3,8,10,13H2,1-2H3,(H,23,26)/b18-12-

InChI Key

JBWCHOKGWIJYPQ-PDGQHHTCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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